Acetoamidoundecanoic acid

Description

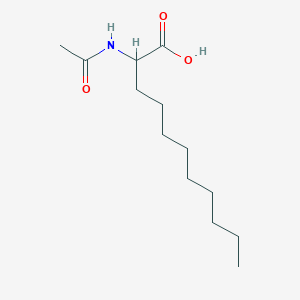

Structure

3D Structure

Properties

Molecular Formula |

C13H25NO3 |

|---|---|

Molecular Weight |

243.34 g/mol |

IUPAC Name |

2-acetamidoundecanoic acid |

InChI |

InChI=1S/C13H25NO3/c1-3-4-5-6-7-8-9-10-12(13(16)17)14-11(2)15/h12H,3-10H2,1-2H3,(H,14,15)(H,16,17) |

InChI Key |

BZYRNWNBVUMHFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Acetoamidoundecanoic Acid and Its Analogs

Chemoenzymatic Synthesis Routes for N-Acylated Fatty Acids

Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing N-acylated fatty acids like Acetoamidoundecanoic acid. This approach combines the selectivity of biological catalysts (enzymes) with the practicality of chemical reactions, often resulting in milder reaction conditions, higher yields, and reduced environmental impact. Conventional chemical synthesis frequently relies on harsh reagents like acyl chlorides, which are often produced using toxic precursors. nih.gov In contrast, enzymatic methods provide a greener path to amide bond formation.

Hydrolases, such as lipases and aminoacylases, are commonly employed in these synthetic routes. nih.gov These enzymes can catalyze the formation of the amide bond between a fatty acid and an amino acid through several strategies:

Reverse Hydrolysis: In low-water environments, hydrolases can catalyze the direct condensation of a carboxylic acid (fatty acid) and an amine (amino acid) to form an N-acyl amino acid.

Acyl Transfer: Enzymes can use an activated acyl donor, such as a fatty acid ester, to acylate the amino group of the amino acid. This method is often more efficient than reverse hydrolysis.

Two main enzymatic pathways are recognized:

ATP-Dependent Synthesis: This biological pathway involves the activation of the fatty acid's carboxyl group by forming an acyl-adenylate intermediate, a reaction coupled with ATP hydrolysis. This activated intermediate then readily reacts with the amino acid. nih.gov

ATP-Independent Synthesis: This route, more common in industrial biocatalysis, utilizes hydrolases like lipases. The enzyme forms a transient acyl-enzyme intermediate, which subsequently reacts with the amine nucleophile (the amino acid) to form the final product. nih.gov

The choice of enzyme and reaction conditions is critical for success. For instance, lipases from various microbial sources exhibit different substrate specificities and selectivities, allowing for the synthesis of a wide range of N-acylated fatty acids.

| Enzyme Type | Catalytic Strategy | Key Advantages | Example Application |

|---|---|---|---|

| Lipase (B570770) | Acyl Transfer / Reverse Hydrolysis | High stability in organic solvents, broad substrate scope. | Synthesis of N-lauroyl glycine (B1666218) in aqueous media. |

| Aminoacylase | Reverse Hydrolysis | High enantioselectivity for L-amino acids. | Production of various N-acyl-L-amino acids for surfactants. |

| Acyl-Adenylating Enzymes | ATP-Dependent Acyl Activation | Mimics natural biosynthetic pathways, high efficiency. | Biosynthesis of N-acyl histidine amide natural products. |

Total Synthesis Approaches to Complex this compound Structures

While this compound itself is a relatively simple molecule, the principles of its synthesis can be applied to more complex structures. The "total synthesis" of this compound is most practically achieved through the direct acylation of its readily available precursor, 11-aminoundecanoic acid. This precursor is produced on an industrial scale from castor oil, a renewable resource.

The industrial synthesis of 11-aminoundecanoic acid involves a multi-step process:

Transesterification of castor oil with methanol (B129727) to produce methyl ricinoleate (B1264116).

Pyrolysis of methyl ricinoleate to yield methyl 10-undecylenate.

Hydrolysis to form 10-undecenoic acid.

Hydrobromination to produce 11-bromoundecanoic acid.

Amination with ammonia (B1221849) to yield the final 11-aminoundecanoic acid.

The final step to obtain this compound is a straightforward N-acylation reaction. This is typically accomplished by reacting 11-aminoundecanoic acid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride under basic conditions to neutralize the hydrogen chloride byproduct. This reaction, a variation of the Schotten-Baumann reaction, is highly efficient and provides the desired product in high yield.

The general reaction is as follows: H₂N(CH₂)₁₀COOH + (CH₃CO)₂O → CH₃CONH(CH₂)₁₀COOH + CH₃COOH

This direct approach is the cornerstone for synthesizing not only this compound but also a variety of analogs where the acetyl group is replaced by other acyl chains, enabling the exploration of structure-activity relationships.

Stereoselective and Regioselective Synthesis Strategies

Control over stereochemistry and regiochemistry is paramount when synthesizing complex analogs or when the starting materials possess multiple reactive sites. Enzymatic methods, in particular, excel at providing high levels of selectivity that are often difficult to achieve with traditional chemical methods.

Stereoselectivity: Many bioactive molecules are chiral, and their biological effects are often dependent on their specific stereoisomeric form. Enzymes, being chiral catalysts, can distinguish between enantiomers of a racemic substrate. For example, a lipase could be used to selectively acylate one enantiomer of a chiral amino acid, leaving the other unreacted. This process, known as kinetic resolution, allows for the separation of enantiomers and the production of enantiomerically pure N-acylated amino acids. This is crucial for studying interactions with stereospecific biological targets like receptors and enzymes.

Regioselectivity: Many complex molecules, including some amino acid analogs, have more than one functional group that could potentially be acylated (e.g., an amino group and a hydroxyl group). Enzymes can exhibit remarkable regioselectivity, targeting a specific functional group while leaving others untouched, thus avoiding the need for complex protection and deprotection steps. For instance, lipases have been shown to regioselectively acylate the primary hydroxyl group in polyhydroxylated compounds or the amino group in amino alcohols. This selectivity is governed by the precise architecture of the enzyme's active site, which preferentially binds and orients the substrate for reaction at a specific position.

Derivatization Strategies for Molecular Probe and Analog Development

To investigate the biological functions of this compound, it is often necessary to synthesize derivatized versions that can act as molecular probes. These probes are designed for specific applications, such as tracking metabolic fate, identifying binding partners, or elucidating mechanisms of action.

Isotopic labeling is a powerful technique for tracing the metabolic fate of a molecule in vitro or in vivo. By replacing one or more atoms in this compound with a heavy isotope (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)), the compound becomes distinguishable from its endogenous counterparts by analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of an isotopically labeled version of this compound can be achieved by using a labeled precursor. For example:

¹³C-labeling: Using [1,2-¹³C₂]-acetyl chloride or ¹³C-labeled 11-aminoundecanoic acid in the synthesis will produce a product with a specific mass shift, allowing it to be tracked as it is metabolized by cells.

Deuterium-labeling: Using deuterated acetylating agents or a deuterated undecanoic acid chain can introduce deuterium atoms. This is particularly useful as the increased mass is easily detected by MS, and the substitution of hydrogen with deuterium can sometimes influence the rate of metabolic reactions (a phenomenon known as the kinetic isotope effect), providing further mechanistic insights.

These labeled probes are invaluable for quantitative studies of metabolic flux and for identifying the downstream metabolites of N-acylated fatty acids. nih.govpnas.orgnih.gov

To understand how this compound interacts with biological targets such as receptors or enzymes, chemists synthesize a series of structural analogs. By systematically altering parts of the molecule and measuring the effect on biological activity, a structure-activity relationship (SAR) can be established. nih.govnih.govasm.orgresearchgate.net This information is critical for identifying the key molecular features responsible for its biological function and for designing new molecules with enhanced or modified activities.

Modifications can be made to either part of the molecule:

Acyl Chain: The length of the undecanoic acid chain can be shortened or lengthened. Unsaturation (double or triple bonds) or branching can be introduced. These changes probe the size and nature of the hydrophobic binding pocket of the target protein. Studies on other fatty acid amides have shown that activity can be highly dependent on chain length, with optimal activity often observed at a specific length (e.g., C12). nih.govnih.govasm.org

Head Group: The N-acetyl group can be replaced with other functional groups of varying size, polarity, or hydrogen-bonding capability. The terminal carboxylic acid could also be esterified or converted to an amide to probe its role in binding.

These SAR studies are fundamental to medicinal chemistry and chemical biology for transforming a bioactive molecule into a potential therapeutic agent or a highly specific research tool. nih.govmdpi.com

Identifying the specific proteins that interact with a small molecule within the complex environment of a cell is a major challenge. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful solution. researchgate.netlumiprobe.com This bioorthogonal reaction allows a tagged molecule to be covalently linked to its binding partners for subsequent enrichment and identification by mass spectrometry-based proteomics.

To apply this to this compound, a "clickable" analog must be synthesized that incorporates either an azide (B81097) or a terminal alkyne group—functional groups that are absent in most biological systems. nih.gov This can be done by:

Modifying the terminus of the fatty acid chain with an alkyne or azide. For example, using 10-undecynoic acid instead of undecanoic acid as the starting material would result in a terminal alkyne handle.

Replacing the acetyl group with an azidoacetyl group.

Cells are treated with this clickable probe, which is metabolized and interacts with its target proteins. The cell lysate is then treated with a reporter tag (e.g., biotin-azide or biotin-alkyne) that contains the complementary click handle. The click reaction covalently attaches the biotin (B1667282) tag to the protein-probe complex, which can then be isolated using streptavidin beads and identified by proteomics. nih.govresearchgate.net This strategy has been widely used to profile fatty-acylated proteins in cells. nih.gov

| Derivatization Strategy | Modification | Purpose | Analytical Technique |

|---|---|---|---|

| Isotopic Labeling | Incorporate ²H, ¹³C, or ¹⁵N | Trace metabolic fate and quantify flux. | Mass Spectrometry, NMR |

| Structural Modification (SAR) | Vary acyl chain length, introduce unsaturation, alter head group. | Probe protein binding sites and determine key functional groups. | Biological Activity Assays |

| Click Chemistry Analogs | Incorporate a terminal alkyne or azide group. | Identify interacting proteins in complex biological samples. | Proteomics (Mass Spectrometry) |

Elucidation of Metabolic Pathways and Cellular Interactions

Proposed Pathways of Biosynthesis and Biotransformation of Acetoamidoundecanoic Acid

The precise metabolic pathways for this compound have not been extensively elucidated in the scientific literature. However, based on the metabolism of structurally related N-acylated fatty acids and their constituents, a putative pathway for its biosynthesis and biotransformation can be proposed.

The formation of this compound likely proceeds through an N-acylation reaction, a common biochemical transformation for the synthesis of fatty acid amides. nih.govnih.gov This process is anticipated to involve the enzymatic condensation of a fatty acid derivative with an amine-containing substrate. Two primary hypothetical pathways can be considered for the biosynthesis of this compound.

Pathway A: Acylation of 11-aminoundecanoic acid

In this proposed pathway, undecanoic acid is first activated to its coenzyme A (CoA) thioester, undecanoyl-CoA, by an acyl-CoA synthetase. This activation step is crucial as it provides the necessary energy for the subsequent amide bond formation. The undecanoyl-CoA would then serve as the acyl donor. The acetyl group is likely derived from acetyl-CoA, a central metabolite in carbon metabolism. An enzyme with N-acetyltransferase activity would catalyze the transfer of the acetyl group to the amino group of 11-aminoundecanoic acid.

Pathway B: Amidation of undecanoic acid with an acetoamide donor

Alternatively, an activated form of undecanoic acid, such as undecanoyl-CoA, could react with a molecule containing a pre-formed acetoamide group. The identity of such a donor molecule is speculative.

The enzymes catalyzing these reactions are likely members of the N-acyltransferase (NAT) superfamily. nih.gov These enzymes exhibit a wide range of substrate specificities, and it is plausible that a specific NAT is responsible for the synthesis of this compound. The catalytic mechanism of these enzymes typically involves a ternary complex with the acyl-CoA and the amine-containing substrate.

Table 1: Putative Intermediates and Enzymes in this compound Biosynthesis

| Intermediate | Enzyme | Function |

|---|---|---|

| Undecanoic acid | Acyl-CoA synthetase | Activation of fatty acid |

| Undecanoyl-CoA | N-acyltransferase | Acyl group transfer |

| Acetyl-CoA | N-acetyltransferase | Acetyl group transfer |

The undecanoic acid backbone of this compound directly links its metabolism to the broader pathways of fatty acid synthesis and degradation. Undecanoic acid is an odd-chain fatty acid, and its cellular concentration would be influenced by the pathways of fatty acid elongation and degradation. While not as common as even-chain fatty acids, odd-chain fatty acids can be synthesized de novo from propionyl-CoA as a primer.

Furthermore, desaturation pathways, which introduce double bonds into fatty acid chains, could potentially modify the undecanoyl moiety of this compound, leading to the formation of unsaturated derivatives. The enzymes responsible for these modifications are fatty acid desaturases.

Acetyl-CoA is a critical precursor in the proposed biosynthesis of this compound, providing the "aceto" moiety. The cellular pool of acetyl-CoA is maintained through various metabolic routes, including the breakdown of carbohydrates, fatty acids, and amino acids. Therefore, the biosynthesis of this compound is intrinsically linked to the central carbon metabolism.

Moreover, in states of high acetyl-CoA availability, such as during ketosis, the metabolism of ketone bodies could influence the synthesis of this compound. Acetoacetate, a primary ketone body, can be converted to acetoacetyl-CoA, which could potentially serve as a precursor for the acetoamide group. nih.gov This suggests a potential interplay between ketone body utilization and the synthesis of this N-acylated fatty acid.

The degradation of this compound is expected to proceed via hydrolysis of the amide bond, a reaction catalyzed by amidohydrolases. A likely candidate enzyme for this process is fatty acid amide hydrolase (FAAH) or a related enzyme with similar substrate specificity. researchgate.netaccurateclinic.com FAAH is a serine hydrolase responsible for the breakdown of a variety of endogenous fatty acid amides. ebi.ac.uk

Hydrolysis of this compound would yield undecanoic acid and acetoacetamide (B46550). Undecanoic acid, being an odd-chain fatty acid, would then be degraded through the β-oxidation pathway. This process would sequentially remove two-carbon units in the form of acetyl-CoA until the final three-carbon unit, propionyl-CoA, is produced. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.

The fate of acetoacetamide is less clear, but it could potentially be further metabolized to acetate (B1210297) and ammonia (B1221849).

Table 2: Proposed Degradation Products of this compound

| Metabolite | Metabolic Pathway |

|---|---|

| Undecanoic acid | β-oxidation |

| Acetyl-CoA | Citric acid cycle, fatty acid synthesis, etc. |

| Propionyl-CoA | Conversion to succinyl-CoA, citric acid cycle |

Molecular Mechanisms of Biological Activity and Target Engagement

The biological activities of this compound are not well-documented. However, based on the known activities of its constituent parts, undecanoic acid and N-acylated compounds, some potential molecular mechanisms can be proposed. Medium-chain fatty acids, including undecanoic acid, are known to possess antimicrobial and antifungal properties. nih.gov N-acylated amino acids and other fatty acid amides are a diverse class of signaling molecules with a wide range of biological functions. nih.govwikipedia.org

Given its structure, this compound could potentially interact with various enzymes as either a substrate or an inhibitor.

As a substrate, it is a plausible candidate for hydrolysis by fatty acid amide hydrolase (FAAH), as discussed in the degradation pathway. The binding of this compound to the active site of FAAH would involve interactions between the undecanoyl chain and the hydrophobic binding pocket of the enzyme, and the amide group with the catalytic serine residue.

It is also conceivable that this compound could act as an inhibitor of certain enzymes. For instance, it might compete with endogenous substrates for the active site of enzymes involved in fatty acid metabolism or signaling. The specifics of such inhibitory activity, including whether it would be competitive, non-competitive, or uncompetitive, would depend on the particular enzyme and the binding dynamics of this compound. The study of structure-activity relationships of similar N-acylated compounds could provide insights into the potential for enzyme inhibition.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Undecanoic acid |

| Acetyl-CoA |

| Undecanoyl-CoA |

| 11-aminoundecanoic acid |

| Propionyl-CoA |

| Succinyl-CoA |

| Acetoacetamide |

| Acetoacetate |

Investigation of Receptor Binding and Downstream Signaling Pathway Modulation

Currently, there is a notable absence of specific research identifying cell surface or intracellular receptors that directly bind to this compound. While studies have detailed the receptor interactions of other fatty acids, such as the binding of retinoic acid to retinoic acid receptors (RARs) and kappa-opioid agonists to their respective receptors, similar investigations for this compound have not been reported in the available scientific literature.

Consequently, the downstream signaling pathways modulated by this compound remain uncharacterized. Research on other fatty acids, for instance, has demonstrated that their receptor binding can trigger cascades involving protein kinases and transcription factors, ultimately altering cellular function. However, without initial receptor identification for this compound, its influence on intracellular signaling remains speculative.

Characterization of Cellular Uptake, Efflux, and Intracellular Trafficking Mechanisms

The mechanisms by which this compound enters and exits cells, as well as its movement within the cell, are yet to be fully elucidated. For other long-chain fatty acids, cellular uptake is understood to be a complex process involving both passive diffusion and protein-mediated transport. Key proteins implicated in this process include fatty acid translocase (FAT/CD36) and plasma membrane fatty acid-binding proteins (FABPpm). These proteins facilitate the transport of fatty acids across the plasma membrane. Once inside the cell, fatty acid-binding proteins (FABPs) are thought to shuttle these molecules to various organelles for metabolism or storage.

Efflux, the process of transporting substances out of the cell, is often mediated by ATP-binding cassette (ABC) transporters and other efflux pumps. These systems are crucial in preventing the toxic accumulation of various compounds, including some fatty acids. However, the specific transporters involved in the efflux of this compound have not been identified.

Similarly, the intracellular trafficking of this compound, which dictates its metabolic fate, is an area requiring further investigation. The pathways that direct this molecule to mitochondria for oxidation or to the endoplasmic reticulum for incorporation into complex lipids are currently unknown.

Interaction with Lipid Bilayers and Membrane Proteins

The interaction of this compound with cellular membranes is a critical aspect of its biological activity that warrants investigation. The amphipathic nature of fatty acids allows them to insert into the lipid bilayer of cell membranes, which can alter membrane fluidity, thickness, and curvature. These changes can, in turn, influence the function of embedded membrane proteins, such as ion channels and receptors. Studies on other fatty acids have shown that these interactions are dependent on the length and saturation of the acyl chain.

Direct interactions between fatty acids and membrane proteins can also occur, leading to modulation of protein function. However, specific studies characterizing the interaction of this compound with lipid bilayers and its impact on membrane protein function are not currently available.

Role in Cellular Homeostasis and Stress Responses

The potential role of this compound in maintaining cellular homeostasis and mediating responses to stress is an area of significant interest, though direct evidence is lacking.

Modulation of Gene Expression and Epigenetic Mechanisms via Acylation Events

Fatty acids and their metabolites can influence gene expression through various mechanisms, including the regulation of transcription factor activity. Acylation, the addition of an acyl group to a protein, is a post-translational modification that can be influenced by the availability of specific fatty acids. This modification can alter protein function and localization, thereby affecting gene expression. However, no studies have specifically investigated the role of this compound in protein acylation or its downstream effects on gene expression and epigenetic modifications.

Impact on Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular energy metabolism, and fatty acid β-oxidation is a key process for ATP production. While the general pathways of fatty acid oxidation are well-established, the specific contribution of this compound to mitochondrial bioenergetics has not been determined. Research on other fatty acids has shown that they can impact mitochondrial function, including respiratory chain activity and the generation of reactive oxygen species. Understanding how this compound is metabolized by mitochondria and its effect on cellular energy status is crucial for defining its physiological role.

Involvement in Intercellular Communication and Secreted Factors

Fatty acids and their derivatives can act as signaling molecules in intercellular communication. They can be secreted from cells and act on neighboring cells to elicit a response. For example, some fatty acids are precursors for the synthesis of eicosanoids, which are potent signaling molecules involved in inflammation and immunity. The extent to which this compound is secreted from cells and its potential role as a signaling molecule in cell-to-cell communication are currently unknown.

Advanced Analytical and Spectroscopic Characterization in Complex Biological Matrices

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics and Lipidomics

High-resolution liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of Acetoamidoundecanoic acid in metabolomics and lipidomics studies. This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry, making it ideal for analyzing complex mixtures. nih.gov

The development of a robust quantitative LC-MS method for this compound involves the careful optimization of several parameters to achieve the desired sensitivity, specificity, and reproducibility. mdpi.com This process typically begins with the selection of an appropriate chromatographic column, often a reversed-phase column such as a C8 or C18, which separates molecules based on their hydrophobicity. youtube.com The mobile phase composition, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) acetate (B1210297), is optimized to achieve good peak shape and separation from other matrix components. youtube.comuni-regensburg.de

Mass spectrometry parameters are then tuned to ensure optimal ionization and detection of the target analyte. youtube.com For this compound, electrospray ionization (ESI) is a common choice. The instrument is typically operated in selected reaction monitoring (SRM) mode for quantitative studies, where specific precursor-to-product ion transitions are monitored for both the analyte and an internal standard. mdpi.com

Method validation is a critical step to ensure the reliability of the analytical data. mdpi.com Key validation parameters, as outlined by regulatory guidelines, include selectivity, linearity, accuracy, precision, recovery, and stability. mdpi.commdpi.com The table below summarizes typical validation parameters for an LC-MS/MS method for a medium-chain fatty acid derivative.

| Validation Parameter | Typical Acceptance Criteria | Description |

| Linearity (R²) | > 0.99 | Assesses the relationship between analyte concentration and instrument response. |

| Accuracy | 85-115% (15% RSD) | Closeness of the measured concentration to the true concentration. |

| Precision (RSD) | < 15% | Measures the repeatability of the analysis. |

| Recovery | Consistent and reproducible | The efficiency of the extraction process from the biological matrix. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 | The lowest concentration that can be reliably quantified. |

This table presents illustrative data based on typical LC-MS method validation for similar analytes.

For the most accurate and precise quantification of this compound, isotope dilution mass spectrometry is the gold standard. nih.gov This technique involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled this compound) to the sample at the earliest stage of sample preparation. nih.govyoutube.com This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. youtube.com

By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled standard, any variations in sample preparation, chromatographic retention, or ionization efficiency are compensated for, leading to highly accurate absolute quantification. rsc.orgmdpi.com The use of stable isotope-labeled standards is considered the most reliable approach for endogenous compounds in complex matrices. acs.org

Untargeted metabolomics aims to comprehensively profile all detectable small molecules in a biological sample, offering the potential to discover novel metabolites related to this compound or to identify changes in its metabolic pathways under different physiological or pathological conditions. nih.gov This hypothesis-generating approach utilizes high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, to acquire data across a wide mass range. springernature.com

The resulting complex datasets are then processed using specialized software to perform peak picking, alignment, and statistical analysis to identify features that are significantly different between sample groups. Subsequent identification of these features involves matching their accurate mass and fragmentation patterns to spectral libraries or databases. This approach can reveal previously unknown derivatives or metabolic products of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for studying its conformational dynamics. aocs.org Unlike mass spectrometry, which provides information about the mass-to-charge ratio, NMR provides detailed information about the chemical environment of each atom in the molecule. nih.gov

For structural confirmation, one-dimensional (1D) ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum provide information about the different proton environments, such as those in the acyl chain, the amide group, and the undecanoic acid backbone. magritek.com The ¹³C NMR spectrum reveals the number and types of carbon atoms present. aocs.org

Chromatographic Techniques for Separation of Isomers and Related Metabolites (e.g., HPLC, TLC)

The separation of this compound from its isomers and structurally related metabolites is crucial for accurate analysis. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. mdpi.com The choice of stationary phase is critical; for instance, chiral stationary phases can be used to separate enantiomers of N-acyl amino acids. sigmaaldrich.comresearchgate.net Reversed-phase HPLC, which separates compounds based on polarity, is effective for separating N-acyl amino acids with different fatty acid chain lengths. mdpi.comnih.gov

Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique that can be used for the qualitative analysis and separation of lipids and related compounds. aocs.orguab.edu It is particularly useful for separating different lipid classes. researchgate.net For instance, a TLC method using two sequential solvent systems of different polarities has been described for the excellent separation of mono-, di-, and triglycerides, fatty acids, and fatty amides. researchgate.net The separated components on the TLC plate can be visualized using various staining reagents and quantified by densitometry. nih.gov

Spectroscopic Techniques for Molecular Interaction Studies (e.g., Fluorescence Spectroscopy, Surface Plasmon Resonance)

Understanding the molecular interactions of this compound is key to elucidating its biological function. Fluorescence spectroscopy is a sensitive technique that can be used to study the interactions of lipids with proteins and membranes. nih.govscirp.org This can be achieved by monitoring changes in the intrinsic fluorescence of proteins (e.g., from tryptophan residues) upon binding to the lipid, or by using fluorescently labeled lipids. edinst.comaatbio.com Fluorescence correlation spectroscopy (FCS) can provide quantitative information on protein-lipid interactions by measuring diffusion coefficients and concentrations. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. nih.govnih.gov In a typical SPR experiment to study the interaction of this compound with a protein, the protein would be immobilized on a sensor chip, and a solution containing this compound would be flowed over the surface. molbiolcell.orgresearchgate.net The binding and dissociation of the lipid to the protein cause changes in the refractive index at the sensor surface, which are detected as a change in the SPR signal. molbiolcell.org This allows for the determination of kinetic parameters such as association and dissociation rate constants, and the affinity of the interaction. nicoyalife.com

Lack of Publicly Available Research on Targeted Proteomics of this compound-Interacting Proteins

As of the current date, a comprehensive review of scientific literature and databases reveals a significant gap in the publicly available research concerning the advanced analytical and spectroscopic characterization of this compound in complex biological matrices, specifically in the context of identifying its interacting proteins through targeted proteomics.

A typical targeted proteomics workflow to identify interacting proteins for a small molecule like this compound would involve several key steps:

Affinity Purification-Mass Spectrometry (AP-MS): This would involve immobilizing this compound onto a solid support (like beads) and incubating it with a cell or tissue lysate. Proteins that bind to the compound would be "pulled down" and subsequently identified by mass spectrometry.

Selection of Candidate Proteins: Based on the results of AP-MS or other preliminary studies, a list of potential interacting proteins would be generated.

Development of a Targeted Proteomics Assay: For each candidate protein, specific peptides that are unique and readily detectable by mass spectrometry would be chosen. Stable isotope-labeled synthetic versions of these peptides are often used as internal standards for accurate quantification.

Sample Analysis: Biological samples treated with this compound would be processed, and the targeted mass spectrometry assay would be used to measure the abundance of the selected peptides, and by extension, the candidate interacting proteins.

While the methodologies for such an investigation are well-established, their specific application to this compound has not been documented in the accessible scientific literature. Therefore, no data tables or detailed research findings on its protein interactions can be provided at this time.

In Vitro and Cellular Model Systems for Functional Research

Utilization of Recombinant Enzyme Assays for Mechanistic and Kinetic Studies

While cell-based assays reveal the physiological effects of a compound, recombinant enzyme assays provide precise information about its direct interaction with specific protein targets. nih.gov This approach is crucial for understanding the mechanism of action and for performing detailed kinetic studies. For Acetoamidoundecanoic acid, a fatty acid amide, a key enzyme family of interest is the fatty acid amide hydrolases (FAAH), which are known to metabolize related endogenous lipids. nih.gov

Recombinant enzyme assays allow for the determination of key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), which describe the enzyme's affinity for the substrate and its catalytic efficiency, respectively. azom.com Similarly, if the compound is investigated as an enzyme inhibitor, the half-maximal inhibitory concentration (IC_50) and the inhibition constant (K_i) can be determined.

The development of such an assay involves expressing and purifying the target enzyme, such as FAAH, from a host system like E. coli. The activity is then monitored, often using a fluorogenic or colorimetric substrate that produces a detectable signal upon enzymatic cleavage. researchgate.net The effect of this compound would be assessed by measuring changes in the rate of product formation in its presence.

Table 2: Hypothetical Kinetic Parameters for an Enzyme Interacting with a Test Compound This table is an illustrative example of data generated from recombinant enzyme assays and does not represent actual results for this compound.

| Parameter | Definition | Example Value |

|---|---|---|

| K_m (Michaelis Constant) | Substrate concentration at which the reaction rate is half of V_max. azom.com | 15 µM |

| V_max (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. azom.com | 120 pmol/min/mg protein |

| IC_50 (Inhibitory Concentration) | Concentration of an inhibitor required to reduce enzyme activity by 50%. | 5 µM |

| K_i (Inhibition Constant) | A measure of the inhibitor's binding affinity to the enzyme. | 2.5 µM |

Application in Lipidomics and Metabolomics Profiling Studies in Cultured Cells

Lipidomics and metabolomics are powerful "omics" technologies that provide a comprehensive snapshot of the small-molecule metabolites, including lipids, within a biological system. nih.gov Applying these techniques to cultured cells treated with this compound can reveal its metabolic fate and its broader impact on cellular metabolic networks.

In a typical study, cell lines are cultured in the presence and absence of this compound. After a set incubation period, metabolites are extracted from the cells and the culture medium. These extracts are then analyzed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS). unimi.it The resulting data allows for the identification and quantification of hundreds to thousands of metabolites.

This approach can answer several key questions:

Is this compound taken up by the cells?

Is it metabolized into other products (e.g., through hydrolysis, oxidation, or conjugation)?

Does its presence alter the cellular lipidome, such as the composition of phospholipids (B1166683), triglycerides, or other fatty acid amides? figshare.com

Does it affect other central metabolic pathways, like glycolysis or the tricarboxylic acid (TCA) cycle?

For example, studies on other fatty acids have shown that they can significantly remodel the fatty acid composition of phospholipids in cancer cells, which is associated with transcriptional reprogramming. unimi.itfigshare.com Such global profiling can generate new hypotheses about the compound's function and mechanism of action. nih.gov

Development of High-Throughput Screening Platforms for Target Identification and Validation

Identifying the specific molecular targets of a novel bioactive compound is a critical step in drug discovery and chemical biology. High-throughput screening (HTS) platforms enable the rapid testing of a compound against large libraries of potential targets, such as enzymes or receptors. nih.govnih.gov

For a compound like this compound, an HTS campaign could be designed to screen for its ability to inhibit or activate a panel of enzymes involved in lipid metabolism. A common approach for fatty acid amides is to use a fluorescence-based assay to screen for inhibitors of FAAH. researchgate.netnih.gov In such an assay, a fluorogenic substrate is used, and a decrease in fluorescence in the presence of the test compound indicates potential inhibition. researchgate.net

Modern HTS platforms are highly automated and can test thousands of compounds or conditions in a single run, generating large datasets. Hits from the primary screen are then subjected to secondary assays for validation and to eliminate false positives. This systematic approach can efficiently identify direct molecular targets, moving beyond the phenotypic observations from initial cell-based assays. nih.gov

Theoretical Frameworks and Computational Modeling

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Acetoamidoundecanoic acid, and a macromolecular target, typically a protein.

Molecular Docking: This method predicts the preferred orientation and conformation of a ligand when bound to a protein's active site. The process involves sampling numerous possible binding poses and using a scoring function to rank them based on their predicted binding affinity. For this compound, a derivative of a medium-chain fatty acid, potential protein targets could include enzymes and transport proteins involved in lipid metabolism. A key target of interest for analogous fatty acid amides is the Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. nih.gov Docking studies could elucidate how the acetamido group and the eleven-carbon chain of this compound fit into the binding pocket of such enzymes, predicting key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and realistic view of the protein-ligand complex. These simulations model the movement of every atom in the system over time, offering insights into the stability of the binding pose, conformational changes in the protein upon ligand binding, and the role of surrounding water molecules. nih.govnih.gov For instance, an MD simulation of an this compound-protein complex could reveal the flexibility of the undecanoic acid tail within a hydrophobic pocket and the stability of hydrogen bonds formed by the acetamido head group. Such simulations have been used to study how fatty acids like palmitic and oleic acid bind to Fatty Acid Binding Proteins (FABPs), revealing that the ligand's carboxyl head group coordinates with specific amino acid residues like lysine, while the alkyl tail is stabilized by hydrophobic residues. youtube.comconicet.gov.ar

A hypothetical docking study of this compound with a target like FAAH could yield results summarized in the table below.

| Parameter | Predicted Value/Observation |

| Target Protein | Fatty Acid Amide Hydrolase (FAAH) |

| Binding Site | Catalytic pocket |

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Key Hydrogen Bond Interactions | Acetamido group with Serine, Threonine residues |

| Key Hydrophobic Interactions | Undecanoic acid chain with Leucine, Isoleucine, Valine residues |

| Complex Stability (from MD) | Stable over a 100 ns simulation |

This table is based on hypothetical data for illustrative purposes.

Metabolic Flux Analysis and Network Reconstruction to Map Biochemical Conversions

Metabolic Flux Analysis (MFA) is a powerful experimental and computational technique used to quantify the rates (fluxes) of metabolic reactions within a cell or organism. wikipedia.org By using isotopically labeled substrates, such as ¹³C-labeled this compound, MFA can trace the path of carbon atoms through the metabolic network, providing a detailed map of its biochemical conversions. creative-proteomics.com

Given its structure, this compound would likely enter the pathways of fatty acid metabolism. Medium-chain fatty acids (MCFAs) are typically transported into the mitochondria and broken down through β-oxidation to produce acetyl-CoA. creative-proteomics.comnih.gov This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in anabolic processes like lipogenesis. nih.gov

A typical MFA study would involve:

Network Reconstruction: Building a stoichiometric model of the relevant metabolic pathways, including fatty acid oxidation, the TCA cycle, and amino acid metabolism.

Isotope Labeling Experiment: Culturing cells or tissues in the presence of ¹³C-labeled this compound.

Mass Spectrometry Analysis: Measuring the ¹³C labeling patterns in downstream metabolites like acetyl-CoA, citrate, and amino acids.

Flux Calculation: Using computational algorithms to determine the reaction rates that best explain the observed labeling patterns.

This approach would allow researchers to quantify what percentage of the compound is catabolized for energy versus what is stored or used for biosynthesis. MFA has been successfully applied to understand the metabolic alterations associated with exposure to other fatty acids, revealing how saturated fatty acids can lead to reduced glutathione synthesis and increased ceramide synthesis, contributing to cellular toxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Analog Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. bio-hpc.eu By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the rational design of more potent and specific analogs. nih.govnih.gov

For this compound, a QSAR study would begin by synthesizing a library of analogs with systematic modifications. Variations could include:

Changing the length of the fatty acid chain.

Altering the N-acyl group (e.g., replacing the acetyl group with other small acyl groups).

Introducing substituents on the alkyl chain.

The biological activity of each analog (e.g., its inhibitory concentration against a specific enzyme) would be measured experimentally. Subsequently, various molecular descriptors—numerical values that characterize the physicochemical properties of the molecules—are calculated.

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges | Governs electrostatic and hydrogen bonding interactions. |

| Steric | Molecular volume, Molar refractivity | Relates to how the molecule fits into a binding site. nih.gov |

| Hydrophobic | LogP (partition coefficient) | Crucial for membrane permeability and hydrophobic interactions with a target. nih.gov |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

A statistical method, such as multiple linear regression, is then used to build an equation that links these descriptors to the observed activity. nih.gov Such models have been developed for various fatty acid derivatives to predict activities like antibacterial effects, where properties like hydrophobicity and aromaticity were found to be crucial for inhibitory action. nih.gov The resulting QSAR model for this compound analogs could guide the synthesis of new compounds with potentially enhanced therapeutic effects. mdpi.com

Systems Biology Approaches for Integrating Multi-Omics Data

Systems biology offers a holistic approach to understanding the impact of a compound like this compound by integrating data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics (including lipidomics). nih.govnih.gov This integrative analysis can reveal complex cellular responses, identify novel drug targets, and uncover mechanisms of action that are not apparent from single-data-type studies. researchgate.net

A systems biology study of this compound could involve treating a relevant cell line (e.g., hepatocytes) with the compound and then collecting various omics datasets at different time points.

Transcriptomics (RNA-Seq): Measures changes in gene expression, revealing which signaling pathways and cellular processes are activated or suppressed. For undecanoic acid, studies have shown it can affect the expression of genes critical for fungal virulence and metabolism. nih.gov

Proteomics: Quantifies changes in protein abundance, providing a direct look at the cellular machinery. This could identify upregulation of enzymes involved in β-oxidation or downregulation of proteins related to fatty acid synthesis.

Metabolomics/Lipidomics: Measures changes in the levels of small-molecule metabolites and lipids. This could reveal an increase in acetyl-CoA and TCA cycle intermediates, or shifts in the cellular lipid profile. nih.gov

By integrating these datasets, researchers can construct a comprehensive model of the compound's cellular effects. For example, multi-omics analysis in cancer research has shown that enhanced fatty acid metabolism, involving the upregulation of key enzymes, provides energy and substrates for tumor progression. nih.govfrontiersin.orgnih.gov A similar approach for this compound could uncover its influence on cellular energy homeostasis, inflammatory signaling, and lipid metabolism, providing a deep, system-level understanding of its biological role. cambridge.org

| Omics Layer | Information Provided | Potential Findings for this compound |

| Transcriptomics | mRNA expression levels | Upregulation of genes for fatty acid transport (e.g., CPT1A) and β-oxidation enzymes. |

| Proteomics | Protein abundance and post-translational modifications | Increased levels of acyl-CoA dehydrogenase proteins. |

| Metabolomics | Levels of small molecule metabolites | Increased pools of acetyl-CoA and citrate; altered amino acid levels. |

| Lipidomics | Levels of lipid species | Changes in cellular triglycerides and phospholipid composition. |

Future Perspectives and Challenges in Acetoamidoundecanoic Acid Research

Identification of Novel Biological Roles and Undiscovered Target Pathways

A primary challenge and opportunity in the study of Acetoamidoundecanoic acid lies in the identification of its biological roles and the pathways it may modulate. The broader family of N-acyl amino acids (NAAAs) exhibits a wide range of biological activities, suggesting that this compound could have significant, undiscovered functions. For instance, various NAAAs are involved in regulating energy homeostasis, neuroprotection, and inflammation. creative-proteomics.com N-arachidonoyl glycine (B1666218), for example, has been shown to have antinociceptive effects, while N-oleoyl serine is implicated in bone loss rescue. nih.govresearchgate.net

Future research will likely focus on screening this compound for similar activities. A key area of investigation will be its potential role as a signaling molecule. Many NAAAs are considered part of the "endocannabinoidome," a complex lipid signaling system. creative-proteomics.com Exploring whether this compound interacts with cannabinoid receptors or other G protein-coupled receptors will be a critical step. creative-proteomics.com

The biosynthesis and degradation pathways of this compound are also unknown. Research into analogous compounds has identified several potential enzymatic routes for the formation of NAAAs, including the direct condensation of a fatty acid with an amino acid, which can be catalyzed by enzymes like cytochrome c. creative-proteomics.com Uncovering the specific enzymes responsible for the synthesis and breakdown of this compound will be crucial for understanding its regulation and biological significance.

| Analogous N-Acyl Amino Acid | Known Biological Role/Activity |

| N-arachidonoyl glycine | Antinociceptive (pain relief) |

| N-oleoyl serine | Rescue of bone loss |

| N-stearoyl tyrosine | Neuroprotection |

| N-oleoyl phenylalanine | Regulation of energy homeostasis |

| N-linoleoyl tyrosine | Protection against transient cerebral ischemia |

This table presents a selection of N-acyl amino acids and their documented biological activities, suggesting potential areas of investigation for this compound.

Development of Advanced Methodologies for In Situ Detection and Real-Time Monitoring

A significant hurdle in studying novel lipids like this compound is the ability to detect and monitor them within their native biological environment. The development of advanced analytical techniques for in situ detection and real-time monitoring is therefore a critical area of future research.

Current gold-standard techniques for lipid analysis, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and specific but typically require sample extraction, precluding real-time analysis in living systems. researchgate.net A promising avenue for future development is the application of techniques like proton transfer reaction-time-of-flight-mass spectrometry (PTR-ToF-MS), which has been successfully used for the real-time, non-invasive monitoring of short-chain fatty acids in exhaled breath. frontiersin.orgnih.gov Adapting such methods for larger, less volatile molecules like this compound presents a considerable challenge but also a significant opportunity.

Another approach involves the design of molecular probes. For instance, a bioluminescent probe for fatty acid uptake has been developed that allows for non-invasive imaging in vivo. nih.gov This strategy involves attaching a fatty acid to luciferin (B1168401) via a disulfide linker that is cleaved intracellularly, releasing luciferin to produce light. nih.gov Creating a similar probe for this compound could enable real-time monitoring of its uptake and trafficking.

| Analytical Technique | Application to Lipid Analysis | Potential for this compound |

| GC-MS/LC-MS/MS | Gold-standard for quantification and identification of lipids in extracted samples. researchgate.net | Foundational for initial identification and quantification in biological matrices. |

| PTR-ToF-MS | Real-time, non-invasive monitoring of volatile short-chain fatty acids. frontiersin.orgnih.gov | Future adaptation could allow for non-invasive monitoring of this compound or its metabolites. |

| Bioluminescent Probes | In vivo imaging of fatty acid uptake in real-time. nih.gov | Development of a specific probe would enable dynamic studies of this compound transport. |

| Near-Infrared Spectroscopy (NIRS) | Rapid, on-site monitoring of fatty acid profiles in raw milk. | Could be explored for rapid, non-destructive quantification in certain sample types. |

This table outlines current and emerging analytical techniques and their potential application to the study of this compound.

Integration with Advanced Imaging Techniques for Spatiotemporal Analysis

Understanding the precise location and timing of this compound's activity within a cell is crucial to deciphering its function. Integrating detection methods with advanced imaging techniques for spatiotemporal analysis is a key future perspective.

Mass spectrometry imaging (MSI), particularly matrix-assisted laser desorption/ionization (MALDI-MS), has emerged as a powerful tool for visualizing the spatial distribution of lipids directly in tissue sections without the need for labeling. creative-proteomics.comnih.govrsc.org This technique could be applied to map the distribution of this compound in various tissues and identify regions of accumulation, which may correlate with specific biological functions. researchgate.net

For real-time imaging in living cells, the development of fluorescently-labeled analogs of this compound is a promising direction. Such probes, combined with super-resolution microscopy techniques like stimulated emission depletion (STED) microscopy, can allow for the tracking of single molecules and the characterization of their diffusion and interactions in nanoscale environments within the plasma membrane. mpg.de Genetically encoded reporters that respond to the downstream effects of lipid signaling can also provide insights into the spatiotemporal dynamics of pathway activation. nih.govresearchgate.net

Potential as a Biochemical Probe or Research Tool for Understanding Lipid and Protein Acylation

Beyond its own potential biological roles, this compound and its derivatives could be developed into valuable biochemical probes and research tools for studying broader cellular processes like lipid and protein acylation. Acylation, the attachment of acyl groups (such as fatty acids) to proteins or other molecules, is a critical post-translational modification that affects protein localization, stability, and function.

A synthetic version of this compound, perhaps with a "clickable" chemical handle or a photo-crosslinking group, could be used to identify the enzymes involved in its metabolism or the proteins that it interacts with. By introducing such a probe into cells and then using chemical methods to capture and identify binding partners, researchers could uncover novel pathways and regulatory mechanisms.

Furthermore, understanding the substrate specificity of the enzymes that synthesize and degrade this compound could provide insights into the broader processes of N-acylation. This knowledge could inform the design of inhibitors or activators of these enzymes, which could have therapeutic potential in diseases where lipid signaling is dysregulated. The study of this compound, therefore, has the potential to not only reveal the function of a single molecule but also to illuminate fundamental aspects of lipid biochemistry and cell signaling.

Q & A

Q. What methodologies are optimal for conducting a systematic literature review on Acetoamidoundecanoic acid?

Q. How can researchers determine the solubility profile of this compound under varying experimental conditions?

Solubility testing should follow protocols for structurally similar compounds (e.g., Undecanedioic acid). Begin with polar solvents like DMSO (100 mg/mL, as reported for analogs ) and systematically test aqueous buffers at physiological pH (6.8–7.4). Use sonication or heating (≤40°C) to enhance dissolution, and quantify solubility via UV-Vis spectroscopy or HPLC. Document temperature, agitation methods, and solvent purity to ensure reproducibility .

Q. What experimental design principles should guide the synthesis of this compound derivatives?

Adopt a stepwise approach: (1) Optimize reaction conditions (temperature, catalysts) using small-scale trials; (2) Control variables (e.g., molar ratios, reaction time) to isolate intermediates; (3) Characterize products via NMR, FTIR, and mass spectrometry. Include negative controls and replicate reactions to validate purity (>98% by GC, as in related compounds ). Reference established protocols for fatty acid derivatives to minimize side reactions .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound analogs?

Analyze discrepancies by comparing experimental parameters: (1) Assess cell lines or model organisms used (e.g., in vitro vs. in vivo systems); (2) Scrutinize dosage ranges and exposure times; (3) Evaluate statistical methods (e.g., t-tests vs. ANOVA). Replicate critical studies under standardized conditions and perform meta-analyses to identify confounding variables. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.